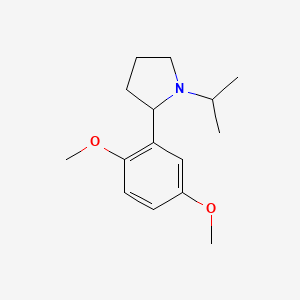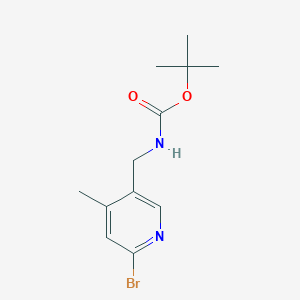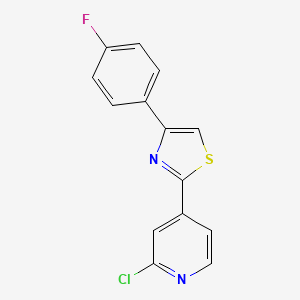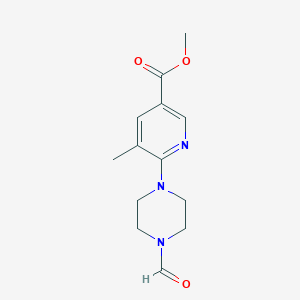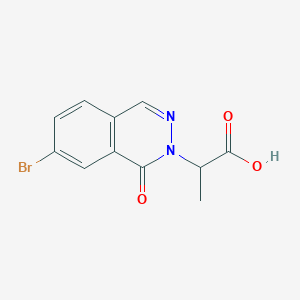
N-Isopropylindoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropylindoline-4-carboxamide: is a compound belonging to the family of indoline derivativesThe compound has a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylindoline-4-carboxamide typically involves the reaction of indoline derivatives with isopropylamine and a carboxylating agent. One common method is the amidation of indoline-4-carboxylic acid with isopropylamine under appropriate reaction conditions . The reaction is usually carried out in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions: N-Isopropylindoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-Isopropylindoline-4-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-Isopropylindoline-4-carboxamide involves its interaction with specific molecular targets. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt various biological pathways, making the compound effective in therapeutic applications. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
類似化合物との比較
- Indoline-2-carboxamide
- Indoline-3-carboxamide
- N-Methylindoline-4-carboxamide
Comparison: N-Isopropylindoline-4-carboxamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Compared to indoline-2-carboxamide and indoline-3-carboxamide, the position of the carboxamide group in this compound may result in different binding affinities and inhibitory properties . The N-methyl derivative, on the other hand, may have different pharmacokinetic properties due to the presence of the methyl group .
特性
CAS番号 |
1706436-20-5 |
|---|---|
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
N-propan-2-yl-2,3-dihydro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C12H16N2O/c1-8(2)14-12(15)10-4-3-5-11-9(10)6-7-13-11/h3-5,8,13H,6-7H2,1-2H3,(H,14,15) |
InChIキー |
VLIDSSXTBORQSR-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=C2CCNC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzylcis-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B15056772.png)
![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
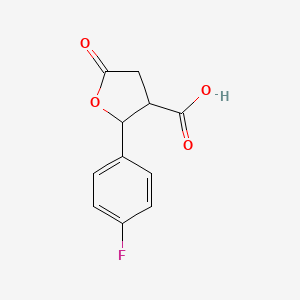
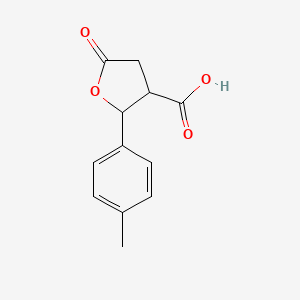
![1-Phenyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B15056801.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B15056810.png)

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
